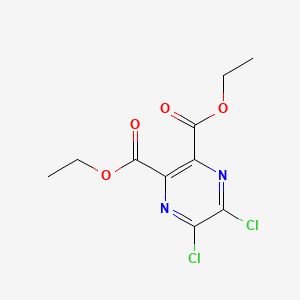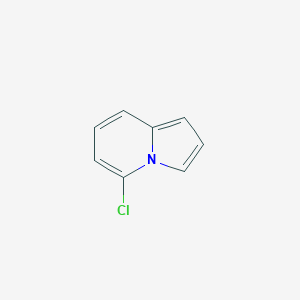![molecular formula C15H14N2O B13661191 7-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13661191.png)
7-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The unique structure of this compound makes it a significant subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as multicomponent reactions or continuous flow synthesis. These methods aim to maximize yield and minimize waste, making the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitro groups to amines or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce halogenated or alkylated derivatives .
Aplicaciones Científicas De Investigación
7-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 7-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .
Comparación Con Compuestos Similares
- 2,7-Dimethylimidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridine-3-carboxamides
- Imidazo[1,2-a]pyridinones
Uniqueness: 7-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C15H14N2O |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
7-methoxy-2-(2-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O/c1-11-5-3-4-6-13(11)14-10-17-8-7-12(18-2)9-15(17)16-14/h3-10H,1-2H3 |
Clave InChI |
GEKZIPXGQWUTAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CN3C=CC(=CC3=N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![tert-Butyl 3-bromo-6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13661158.png)


![1-(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13661172.png)

